molecular formula C11H10N2O2S B8279989 3-Hydroxy-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one

3-Hydroxy-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one

Cat. No. B8279989
M. Wt: 234.28 g/mol
InChI Key: AWUWWINBQXLGBM-UHFFFAOYSA-N
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Patent
US09180122B2

Procedure details

Prepared as described for 5-(benzylsulfanyl)-3-hydroxypyridin-2(1H)-one (Example 12) from 3-(methoxymethoxy)-1-(methoxymethyl)-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one (Intermediate 27).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(methoxymethoxy)-1-(methoxymethyl)-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(SC1C=C(O)C(=O)NC=1)C1C=CC=CC=1.COC[O:20][C:21]1[C:22](=[O:38])[N:23](COC)[CH:24]=[C:25]([S:27][CH2:28][C:29]2[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=2)[CH:26]=1>>[OH:20][C:21]1[C:22](=[O:38])[NH:23][CH:24]=[C:25]([S:27][CH2:28][C:29]2[CH:30]=[N:31][CH:32]=[CH:33][CH:34]=2)[CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C=C(C(NC1)=O)O
Step Two
Name
3-(methoxymethoxy)-1-(methoxymethyl)-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC=1C(N(C=C(C1)SCC=1C=NC=CC1)COC)=O
Step Three
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC=1C(N(C=C(C1)SCC=1C=NC=CC1)COC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
OC=1C(NC=C(C1)SCC=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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